molecular formula C11H10O2 B12194068 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

Cat. No.: B12194068
M. Wt: 174.20 g/mol
InChI Key: HANWJNRVRHJJLC-KCJUWKMLSA-N
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Description

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is a complex organic compound with a unique structure that combines elements of indene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is unique due to its specific stereochemistry and the combination of indene and furan rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1

InChI Key

HANWJNRVRHJJLC-KCJUWKMLSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31

Canonical SMILES

C1C2CC(=O)OC2C3=CC=CC=C31

Origin of Product

United States

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